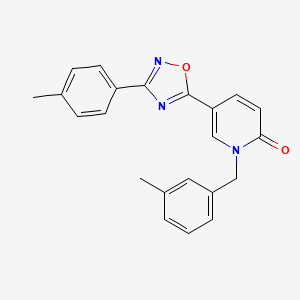

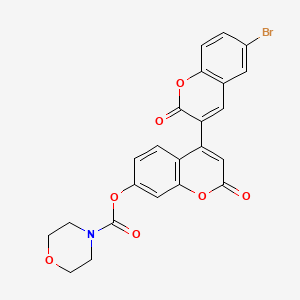

![molecular formula C15H10N2O3 B2472145 3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole CAS No. 338779-72-9](/img/structure/B2472145.png)

3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole is a useful research compound. Its molecular formula is C15H10N2O3 and its molecular weight is 266.256. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

- A study focused on synthesizing 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles, including variants similar to the compound , highlighted their potential as antimycobacterial agents and inhibitors of photosynthetic electron transport in chloroplasts, demonstrating their significant biological activity (Imramovský et al., 2014).

- Another study presented the synthesis and antimicrobial evaluation of novel benzoxazole derivatives, showcasing their broad spectrum of activity against various microorganisms, and the potential utility of these compounds in designing new potent drugs (Ertan-Bolelli et al., 2016).

- A benzoxazole derivative was synthesized and its crystal structure and Hirshfeld Surface were analyzed, providing insight into the molecular configuration and intermolecular interactions of such compounds (Sivakumar et al., 2018).

Photophysical Properties and Sensor Applications

- Benzoxazole derivatives were found to be applicable in fluorescent probes sensing magnesium and zinc cations, as well as pH changes, highlighting their potential in analytical and diagnostic applications (Tanaka et al., 2001).

- The fluorescence properties of certain 3H-imidazo[4,5-e][2,1]benzoxazoles were investigated, revealing their potential use in sensing applications due to their response to thermal rearrangement and antibacterial activities (Rezazadeh et al., 2015).

- Studies on styrylindoles, including 3-[2-(4-nitrophenyl)ethenyl-E]-NH-indole, highlighted their photochemical properties and potential as neutral hydrophobic fluorescence probes, useful in understanding the microenvironment of micelles and protein-ligand interactions (Asefa & Singh, 2009; Singh & Hota, 2007).

Biological and Medicinal Applications

- Benzoxazoles, including some with structural similarities to the compound of interest, have been recognized for their inhibitory activity against eukaryotic DNA topoisomerase II, highlighting their potential as therapeutic agents in treating diseases that involve DNA replication and cell division (Pınar et al., 2004).

Material Science and Phase Transition Studies

- Benzoxazole-based liquid crystals containing ethynyl and lateral fluorine atoms were synthesized and characterized for their large birefringence and nematic mesophase stability, indicating their potential application in liquid crystal displays and other optical devices (Zhang et al., 2020).

- A study on (E,E)-1-[2-(4-Nitrophenyl)ethenyl]-4-[2-(2,4-dimethoxyphenyl)ethenyl]benzene, a dynamically disordered organic semiconductor, revealed an unusual phase transition, highlighting the intriguing thermodynamic properties of such compounds and their potential applications in materials science (Vande Velde et al., 2011).

Properties

IUPAC Name |

3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-17(19)12-8-5-11(6-9-12)7-10-15-13-3-1-2-4-14(13)16-20-15/h1-10H/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJLRKWXYAJJQQ-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(ON=C2C=C1)C=CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(ON=C2C=C1)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-2-[(3-{2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]ethyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2472068.png)

![1-Benzyl-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea](/img/structure/B2472070.png)

![5-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2472079.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2472081.png)

![N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(3-fluorophenyl)adamantane-1-carboxamide](/img/structure/B2472082.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2472083.png)